molecular formula C14H23BO4 B2815584 Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate CAS No. 2417259-35-7

Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate

Cat. No.: B2815584
CAS No.: 2417259-35-7
M. Wt: 266.14
InChI Key: RJEBCYDIYWYWNB-PKNBQFBNSA-N
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Description

Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate (hereafter referred to as Compound S22) is a β-borylacrylate derivative featuring a cyclopropyl substituent and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. This compound is synthesized via palladium-catalyzed borylation or isomerization protocols, as demonstrated by Ma et al. (). The synthesis of S22 proceeds with high efficiency (94% yield) using column chromatography (10% EtOAc/n-pentane), yielding a colorless oil with an Rf value of 0.52 (EtOAc/n-pentane 1:9) . The cyclopropyl moiety enhances steric and electronic effects, making S22 a valuable intermediate in annulation reactions for constructing coumarins and other heterocycles.

Properties

IUPAC Name

ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO4/c1-6-17-12(16)9-11(10-7-8-10)15-18-13(2,3)14(4,5)19-15/h9-10H,6-8H2,1-5H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEBCYDIYWYWNB-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C(=C/C(=O)OCC)/C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is usually introduced through a borylation reaction. This can be achieved using pinacolborane (HBpin) in the presence of a palladium catalyst.

    Esterification: The final step involves esterification to form the ethyl ester. This can be done using standard esterification techniques with ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) would be essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanols or cyclopropanones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The boron moiety allows for various substitution reactions, such as Suzuki-Miyaura cross-coupling, which can introduce different aryl or vinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) are often employed in cross-coupling reactions.

Major Products

    Oxidation: Cyclopropanols, cyclopropanones.

    Reduction: Ethyl alcohol derivatives.

    Substitution: Various substituted alkenes or aromatic compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various reactions such as:

  • Cross-Coupling Reactions: The boron moiety facilitates coupling reactions with various nucleophiles.
  • Functionalization of Alkenes: The compound can undergo transformations to yield valuable derivatives.

Medicinal Chemistry

Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate has potential applications in drug discovery and development:

  • Ligand Development: The compound can act as a ligand for G protein-coupled receptors (GPCRs), which are crucial targets in pharmacology.
    ApplicationDescription
    GPCR ProfilingUtilized for profiling GPCRs for agonist and antagonist activities .
    Enzyme Interaction StudiesInvestigates interactions with biological enzymes due to its boron-containing structure .

Agricultural Chemistry

In agricultural research, the compound may be explored for its potential as a pesticide or herbicide due to its unique reactivity patterns that could interact with biological systems in plants.

Case Study 1: Ligand-Receptor Interaction

A recent study demonstrated that compounds similar to this compound can effectively modulate GPCR activity. Using advanced computational models, researchers profiled various ligands to determine their efficacy as agonists or antagonists .

Case Study 2: Organic Synthesis Innovations

Another study focused on the use of this compound in novel synthetic routes for creating complex organic molecules. Researchers highlighted its role in facilitating cross-coupling reactions that lead to high yields of desired products .

Mechanism of Action

The mechanism by which Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate exerts its effects is primarily through its boron moiety. Boron can form stable covalent bonds with oxygen and nitrogen atoms, which are abundant in biological molecules. This allows the compound to interact with enzymes and receptors, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stereochemical outcomes, and synthetic utility of β-borylacrylates are highly dependent on substituents at the α- and β-positions. Below is a detailed comparison of Compound S22 with analogous derivatives:

Substituent Effects on Yield and Stereoselectivity

Key Observations:

Yield and Steric Effects :

  • Compound S22 (94% yield) outperforms Z-21 (49%) and Z-20 (66%), highlighting the cyclopropyl group’s favorable steric and electronic profile in stabilizing intermediates during synthesis .
  • The triethylsilyl-substituted 88b shows significantly lower yields (20.2% for ZZ isomer), likely due to steric hindrance impeding isomerization or coupling steps .

E/Z Selectivity :

  • Z-21 and Z-20 exhibit high Z-selectivity (E/Z ratios of 8:92 and 6:94, respectively), consistent with the thermodynamic preference for the Z-isomer in β-borylacrylates .

Polarity and Chromatography :

  • The Rf value of S22 (0.52) is higher than that of 88b (0.43), reflecting reduced polarity due to the cyclopropyl group compared to the triethylsilyl substituent .

Reactivity in Cross-Coupling and Annulation Reactions

β-Borylacrylates are pivotal in Suzuki-Miyaura cross-couplings () and annulation reactions. Substituents influence their roles as ambiphilic C3-synthons:

  • Cyclopropyl (S22): Enhances electrophilicity at the β-position, enabling regioselective annulation with phenols to form coumarins .
  • Methyl (Z-21) : Less electrophilic, favoring nucleophilic attack at the α-position in conjugate additions.
  • Triethylsilyl (88b) : The bulky silyl group may redirect reactivity toward silyl-transfer pathways, though this requires further study .

Biological Activity

Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, commonly referred to as a dioxaborolane derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which include a cyclopropyl group and a dioxaborolane moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 2417259-35-7
Molecular Formula C14H23BO4
Molecular Weight 266.15 g/mol
Purity 97.00%

This compound has been studied for its role as a potential modulator of protein interactions through the ubiquitin-proteasome system. The compound exhibits properties that may facilitate the targeted degradation of specific proteins by binding to E3 ubiquitin ligases. This mechanism is significant in cancer therapy, where the degradation of oncogenic proteins can lead to reduced tumor growth.

Pharmacological Studies

Research indicates that compounds similar to ethyl (Z)-3-cyclopropyl derivatives have shown promising results in various biological assays:

  • Anti-Cancer Activity : Studies have demonstrated that dioxaborolane derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Protein Degradation : As a bifunctional compound, it can recruit target proteins to E3 ligases for ubiquitination and subsequent degradation. This has implications in treating diseases characterized by the overexpression of specific proteins.
  • Inhibition of Specific Pathways : The compound may interfere with signaling pathways involved in cancer progression and metastasis by modulating the activity of key regulatory proteins.

Case Studies

  • Breast Cancer Models : In vitro studies on breast cancer cell lines showed that treatment with ethyl (Z)-3-cyclopropyl derivatives led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
  • Leukemia Research : A study utilizing leukemia models indicated that these compounds could effectively target and degrade proteins associated with drug resistance, enhancing the efficacy of existing chemotherapeutics.

Q & A

Q. What advanced analytical techniques validate its purity and stability under reaction conditions?

  • High-resolution mass spectrometry (HRMS) and liquid chromatography–mass spectrometry (LC-MS) detect trace impurities. Accelerated stability studies (40°C/75% RH for 14 days) assess hydrolytic degradation, while differential scanning calorimetry (DSC) monitors thermal stability .

Methodological Insights Table

Question TypeKey Techniques/ApproachesReferences
Synthesis OptimizationCesium carbonate-mediated coupling, anhydrous reflux, column chromatography
Structural AnalysisX-ray crystallography (SHELX suite), 11B^{11}\text{B} NMR, DFT calculations
Reactivity StudiesSuzuki-Miyaura coupling, deuterium labeling, kinetic profiling
Stability AssessmentLC-MS, DSC, accelerated aging under controlled humidity/temperature

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